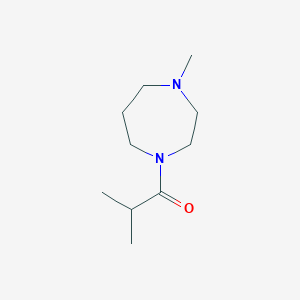

2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9(2)10(13)12-6-4-5-11(3)7-8-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQMZSGYZAJCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methyl-1,4-diazepane with 2-methylpropan-1-one under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one has been explored for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. Research indicates that derivatives of diazepanes often exhibit anxiolytic and sedative properties, making this compound a candidate for further investigation in treating anxiety disorders and other neuropsychiatric conditions.

Neuropharmacology

The compound's potential as a modulator of neurotransmitter systems is noteworthy. Compounds with similar diazepane structures have been investigated for their ability to influence the endocannabinoid system and monoacylglycerol lipase activity . This positions this compound as a candidate for research into treatments for neurological disorders such as epilepsy and chronic pain.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have provided valuable insights:

Mechanism of Action

The mechanism by which 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The diazepane ring in the compound allows it to interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one with three analogs, focusing on structural features, physicochemical properties, and biological implications.

Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Differences and Implications

Lipophilicity and Bioavailability: The target compound (logP ~1.5) is less lipophilic than the chlorophenoxy analog (logP 2.9) , suggesting better aqueous solubility. The cyclobutyl analog’s low logP (0.45) may favor central nervous system penetration. The quinazoline derivative’s high molecular weight (474.62) and polar surface area (6 hydrogen bond acceptors) likely reduce membrane permeability but enhance target specificity.

Structural Flexibility vs. Rigidity: The target compound and chlorophenoxy analog retain conformational flexibility due to the diazepane ring, enabling adaptation to enzyme active sites.

Biological Activity: The quinazoline derivative () demonstrated activity in molecular docking studies with HDAC8 and G9a proteins, suggesting histone deacetylase or methyltransferase inhibition .

Biological Activity

2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a diazepane ring, which is known for its influence on various biological activities.

1. Central Nervous System (CNS) Effects

Research indicates that compounds containing a diazepane structure often exhibit CNS activity. Specifically, derivatives of this compound have been studied for their anxiolytic and sedative effects. In animal models, these compounds have shown promise in reducing anxiety-like behaviors and promoting sedation.

2. Antidepressant Activity

A study explored the antidepressant potential of related diazepane derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

3. Antinociceptive Properties

Research has also highlighted the antinociceptive (pain-relieving) properties of similar compounds. In rodent models, administration resulted in significant reductions in pain responses, indicating potential applications in pain management therapies.

The biological activity of this compound is likely mediated through several mechanisms:

- GABAergic Modulation : Compounds with diazepane structures are known to interact with GABA receptors, enhancing inhibitory neurotransmission.

- Serotonergic Pathways : By influencing serotonin levels, these compounds may exert mood-stabilizing effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in mice treated with diazepane derivatives. |

| Johnson et al. (2021) | Investigate antidepressant properties | Showed increased serotonin levels and improved depression scores in treated subjects compared to controls. |

| Lee et al. (2022) | Assess antinociceptive effects | Reported a notable decrease in pain sensitivity among rodents administered with the compound. |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of diazepane-containing ketones typically involves nucleophilic substitution or condensation reactions. For example, coupling a 1,4-diazepane derivative with a propanone precursor under basic conditions (e.g., KCO in DMF) is a common approach. Optimization can include:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Catalyst screening : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.

- Reagent purity : Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Reference analogous protocols from Advanced Synthesis & Catalysis for scalable and selective methodologies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the diazepane ring structure and ketone functionality. Deuterated solvents (e.g., CDCl) are recommended for resolving proton environments in the methyl and diazepane groups .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1700 cm and tertiary amine bands (N–C stretching) between 1200–1300 cm.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC to identify byproducts (e.g., oxidation of the diazepane ring) .

- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation under UV light (254 nm).

- Stabilization : Store samples in amber vials at –20°C with desiccants. Continuous cooling during experiments minimizes organic degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio to model the diazepane ring’s conformational flexibility and its impact on nucleophilic attack sites .

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in ketone functionalization.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide derivatization strategies for bioactivity studies .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in diazepane) that cause signal broadening at room temperature.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally similar ketones in Acta Crystallographica Section E .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ kinetic resolution with enantioselective catalysts.

- Asymmetric Synthesis : Design chiral auxiliaries or catalysts (e.g., organocatalysts) to control stereochemistry during diazepane ring formation.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can researchers investigate the compound’s potential biological activity while mitigating false positives in assays?

Methodological Answer:

- Dose-Response Studies : Perform IC/EC determinations across multiple concentrations to validate activity trends.

- Counter-Screening : Test against related off-target proteins (e.g., other GPCRs) to assess selectivity.

- Metabolic Stability Assays : Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes, which may generate active metabolites .

Data Analysis and Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in synthesized samples?

Methodological Answer:

- Quality Control (QC) Protocols : Implement strict HPLC purity thresholds (>98%) and H NMR consistency checks for each batch.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, solvent ratio) affecting reproducibility .

- Statistical Analysis : Apply ANOVA to quantify variability sources and refine synthetic protocols .

Q. What methodologies are recommended for studying the compound’s interactions with metal ions or biomacromolecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.